4-Chloro-3-morpholin-4-ylmethyl-phenylamine
Overview
Description
The compound “4-Chloro-3-morpholin-4-ylmethyl-phenylamine” is a complex organic molecule that contains a morpholine ring and a phenylamine group . Morpholine is a common component in various pharmaceuticals and is used in chemical synthesis . Phenylamine, also known as aniline, is a primary amine that is often used in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the morpholine ring could potentially undergo electrophilic aromatic substitution or nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
4-Chloro-3-morpholin-4-ylmethyl-phenylamine has been identified in the development of neurokinin-1 (NK1) receptor antagonists. Harrison et al. (2001) explored an orally active, water-soluble NK1 receptor antagonist, highlighting its potential applications in treating conditions like emesis and depression (Harrison et al., 2001).
Molluscicidal Agent
Duan et al. (2014) synthesized a derivative of this compound and evaluated its molluscicidal effects. This research demonstrates its potential use in controlling mollusk populations, which can be important in agriculture and public health contexts (Duan et al., 2014).
Antibacterial and Antioxidant Properties
A study by Mamatha et al. (2019) involved the synthesis of a compound incorporating this compound and its evaluation for various biological activities including antibacterial, antioxidant, and anti-TB properties. This suggests its potential applications in developing treatments for bacterial infections and as an antioxidant agent (Mamatha S.V et al., 2019).
Ion Chromatographic Analysis
Gilbert et al. (1984) used ion chromatography for quantifying morpholine, including derivatives like this compound, in aqueous solutions. This study emphasizes its importance in the accurate analysis of water treatment systems (Gilbert et al., 1984).
Crystal Structure Analysis
Research by Aydin et al. (2015) on the crystal structure of a related morpholine compound aids in understanding the molecular structure and potential chemical interactions of this compound. Such structural analyses are crucial for designing and synthesizing new drugs and materials (Aydin et al., 2015).
Mechanism of Action
Target of Action
Morpholine derivatives have been reported to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified ruthenium-based agents have been shown to destroy bacterial membranes and induce reactive oxygen species (ros) production in bacteria .
Biochemical Pathways
Morpholine-modified ruthenium-based agents have been reported to exhibit antibacterial activity, suggesting that they may interfere with bacterial metabolic pathways .
Pharmacokinetics
A related compound, pf-06447475, has been described as a highly potent, brain-penetrant, and in vivo active lrrk2 kinase inhibitor , suggesting that 4-Chloro-3-morpholin-4-ylmethyl-phenylamine may have similar properties.
Result of Action
Morpholine-modified ruthenium-based agents have been reported to exhibit strong potency against staphylococcus aureus, suggesting that they may have bactericidal effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-3-(morpholin-4-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXNTAWKWNUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769961-16-2 | |
Record name | 4-chloro-3-[(morpholin-4-yl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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